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Compound of Interest

Compound Name: N, 6-Dimethylcinnolin-4-amine

Cat. No.: B11799865

Executive Summary

N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1) is a specialized heterocyclic scaffold
belonging to the 4-aminocinnoline class. Structurally, it is a bioisostere of the 4-aminoquinoline
pharmacophore (found in antimalarials like Chloroquine) and the 4-aminoquinazoline scaffold
(found in EGFR inhibitors like Gefitinib).

This compound serves as a critical fragment-based drug discovery (FBDD) hit and a synthetic
intermediate. Its primary utility lies in medicinal chemistry campaigns targeting Plasmodium
falciparum (via hemozoin inhibition) and Type /1l Kinase inhibition (via ATP-competitive
binding). This guide outlines the physicochemical specifications, validated synthesis routes,
and biological application protocols for researchers utilizing this core.

Chemical & Physical Specifications

The following data represents the baseline technical standards for high-purity research grade

material.
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Property Specification
IUPAC Name N,6-Dimethylcinnolin-4-amine
CAS Number 1355233-78-1
Molecular Formula C1oH11Ns
Molecular Weight 173.22 g/mol
SMILES CNclc2ccc(C)ec2nncl
Appearance Pale yellow to off-white solid
N Soluble in DMSO (>20 mg/mL), Methanol; Low
Solubility o
solubility in water
) ~8.4 (Basic, protonation at N-1 or exocyclic
pKa (Predicted) ]
amine)
LogP (Predicted) 21-24

Storage

-20°C, Desiccated, Protect from light

Synthesis & Manufacturing Workflow

The most robust synthetic route to N,6-Dimethylcinnolin-4-amine utilizes the Widman-

Stoermer synthesis followed by nucleophilic aromatic substitution. This pathway is preferred for

its scalability and the stability of intermediates.

Retrosynthetic Analysis & Pathway
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Figure 1: Step-wise synthesis via the Widman-Stoermer cyclization and SnAr displacement.

Detailed Protocol
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Step 1: Cyclization to 4-Hydroxy-6-methylcinnoline

e Reagents: 2-Amino-5-methylacetophenone, Sodium Nitrite (NaNOz), Hydrochloric Acid
(HCI).

e Mechanism: Diazotization of the aniline followed by intramolecular electrophilic attack on the
acetyl methyl group (enol form).

e Procedure: Dissolve the acetophenone in agueous HCI. Cool to 0-5°C. Add NaNO:2
dropwise. Stir for 1 hour. Warm to room temperature to facilitate ring closure. Filter the
precipitate (4-hydroxy intermediate).

Step 2: Chlorination (Activation)
* Reagents: Phosphorus Oxychloride (POCIs).

o Procedure: Reflux the 4-hydroxy intermediate in neat POCIs for 2—4 hours. Monitor by TLC.
Quench carefully on ice. Neutralize with NaHCOs. Extract with DCM to obtain 4-chloro-6-
methylcinnoline.

 Critical Control Point: Ensure anhydrous conditions during reflux to maximize yield.
Step 3: Amination (Target Formation)
» Reagents: Methylamine (40% in water or 2M in THF).

e Procedure: Dissolve 4-chloro-6-methylcinnoline in Ethanol or THF. Add excess Methylamine
(3-5 eq). Heat in a sealed tube at 60—-80°C for 4 hours.

 Purification: Concentrate solvent. Recrystallize from Ethanol/Water or purify via silica flash
chromatography (DCM:MeOH 95:5).

Biological Applications & Mechanism of Action
Antimalarial Activity (Hemozoin Inhibition)

The cinnoline core is an isostere of the quinoline ring found in Chloroquine. N,6-
Dimethylcinnolin-4-amine acts via 1t-1t stacking interactions with free heme
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(ferriprotoporphyrin IX) in the parasite's digestive vacuole.

e Mechanism: The planar aromatic system intercalates with heme dimers, preventing their
polymerization into non-toxic hemozoin.

e Result: Accumulation of toxic free heme leads to parasite membrane lysis and death.

e Relevance: 4-amino-substituted cinnolines have shown efficacy against Chloroquine-
resistant P. falciparum strains (K1) due to altered transporter recognition.

Kinase Inhibition (Oncology)

This scaffold mimics the adenine ring of ATP, making it a potent Type | kinase inhibitor scaffold.
o Targets: EGFR, c-Met, and VEGFR.

e Binding Mode: The N-1 and N-2 nitrogens of the cinnoline ring accept hydrogen bonds from
the kinase "hinge region” (e.g., Met793 in EGFR), while the 6-methyl group occupies the
hydrophobic specificity pocket.
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Figure 2: Dual mechanism of action in parasitic and oncological models.
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Experimental Protocols
Solubility & Stock Preparation

e DMSO Stock (10 mM): Weigh 1.73 mg of compound. Dissolve in 1.0 mL of anhydrous
DMSO. Vortex for 30 seconds. Store at -20°C.

 Stability: Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Viability Assay (General Protocol)

e Seeding: Seed cells (e.g., HCT116 or P. falciparum culture) in 96-well plates.

Dosing: Prepare serial dilutions (10 uM to 1 nM) in culture medium (max 0.1% DMSO final).

Incubation: Incubate for 48—72 hours at 37°C.

Readout: Add MTT or Resazurin reagent. Incubate 2—4 hours. Measure
absorbance/fluorescence.

Calculation: Plot dose-response curve to determine ICso.
Safety & Handling (E-E-A-T)
o Hazard Classification: GHSO07 (Irritant).

o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

o Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

o Spill Response: Adsorb with inert material (vermiculite). Dispose of as hazardous chemical
waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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